molecular formula C5H12ClF2N B2899802 (2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride CAS No. 2411179-68-3

(2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride

Cat. No. B2899802
M. Wt: 159.6
InChI Key: DVZXECSZXQCXPG-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride, also known as DF-MDBA, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has been used in various scientific research studies due to its potential therapeutic effects. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.

Starting Materials
2-methyl-2-butene, hydrogen fluoride, methylamine, sodium hydroxide, hydrochloric acid

Reaction
Step 1: 2-methyl-2-butene is reacted with hydrogen fluoride to form 2,2-difluorobutane., Step 2: 2,2-difluorobutane is reacted with methylamine in the presence of sodium hydroxide to form (2R)-1,1-difluoro-3-methylbutan-2-amine., Step 3: The amine product is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-1,1-difluoro-3-methylbutan-2-amine.

Mechanism Of Action

(2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride acts as a potent reuptake inhibitor of serotonin, norepinephrine, and dopamine. It is believed to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

(2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. It has also been found to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues.

Advantages And Limitations For Lab Experiments

(2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride has been found to be useful in various lab experiments due to its potential therapeutic effects. However, it is important to note that the compound is still relatively new and there is limited research on its long-term effects. Additionally, the compound may be difficult to obtain due to its status as a controlled substance.

Future Directions

There are several potential future directions for research on (2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride. One area of interest is the compound's potential as a treatment for depression and anxiety disorders. Additionally, further research is needed to determine the long-term effects of the compound and its safety profile. Finally, there is potential for the development of new compounds based on the structure of (2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride that may have improved therapeutic effects.

Scientific Research Applications

(2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride has been used in various scientific research studies due to its potential therapeutic effects. It has been found to have an affinity for the serotonin transporter, which may make it useful in the treatment of depression and anxiety disorders. Additionally, (2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride has been found to have analgesic properties, which may make it useful in the treatment of pain.

properties

IUPAC Name

(2R)-1,1-difluoro-3-methylbutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-3(2)4(8)5(6)7;/h3-5H,8H2,1-2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEXRMQFEAIETM-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride

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